UDP-a-D-Galactose disodium salt

Glycobiology Enzymology Analytical Chemistry

Impure or incorrect nucleotide sugar donors cause failed glycosylation, off-target products, and unreliable kinetic data. UDP-α-D-Galactose disodium salt eliminates these risks as the stereospecific galactosyltransferase substrate, enzymatically discriminated from UDP-Glc. • ≥98% HPLC purity removes contaminating nucleotide sugars that poison enzyme activity. • Structurally verified identity ensures accurate Km/kcat determination for galactosyltransferases including blood group B GTB. • Disodium salt form guarantees ≥2-year stability at -20°C, enabling multi-lot consistency across long-term projects.

Molecular Formula C15H22N2Na2O17P2
Molecular Weight 610.27 g/mol
CAS No. 137868-52-1
Cat. No. B1245140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUDP-a-D-Galactose disodium salt
CAS137868-52-1
SynonymsDiphosphate Galactose, Uridine
Diphosphogalactose, Uridine
Galactose, UDP
Galactose, Uridine Diphosphate
Pyrophosphogalactose, Uridine
UDP Galactose
UDPGal
Uridine Diphosphate Galactose
Uridine Diphosphogalactose
Uridine Pyrophosphogalactose
Molecular FormulaC15H22N2Na2O17P2
Molecular Weight610.27 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+]
InChIInChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8+,9-,10+,11-,12-,13-,14-;;/m1../s1
InChIKeyPKJQEQVCYGYYMM-QKYKBPIOSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UDP-α-D-Galactose Disodium Salt Product Overview


UDP-α-D-Galactose disodium salt (UDP-Gal) is an activated nucleotide sugar that functions as the essential galactosyl donor in enzymatic glycosylation reactions . It is a uridine diphosphate (UDP)-activated monosaccharide, a class of molecules that serve as substrates for glycosyltransferases in the biosynthesis of galactose-containing oligosaccharides, glycoproteins, and glycolipids [1]. The compound is supplied as a white to off-white, hygroscopic solid powder, with a molecular weight of 610.27 g/mol and the molecular formula C₁₅H₂₂N₂Na₂O₁₇P₂ . Its primary research use is as a defined substrate for in vitro galactosyltransferase assays and for the chemoenzymatic synthesis of complex carbohydrates .

Substrate role Activated galactosyl donor for glycosyltransferase assays
Workflow In vitro chemoenzymatic synthesis of galactosylated glycans
Purity consideration Higher reported HPLC purity may support reproducible kinetics

UDP-α-D-Galactose Disodium Salt Substitution Risks


Nucleotide sugars are not functionally interchangeable. UDP-α-D-Galactose (UDP-Gal) is structurally and enzymatically distinct from other common donors like UDP-Glucose (UDP-Glc), UDP-GlcNAc, and CMP-Neu5Ac [1]. Glycosyltransferases exhibit strict stereoselectivity for their donor substrate; for example, human blood group B galactosyltransferase (GTB) binds both UDP-Gal and UDP-Glc but discriminates between them at the transition state, making UDP-Glc enzymatically inactive as a galactose donor [2]. Furthermore, the UDP moiety acts as a 'molecular anchor' for enzyme binding, but it is the specific hexopyranose sugar that dictates catalytic activity [3]. Using an incorrect or impure nucleotide sugar donor can lead to failed glycosylation, off-target product formation, and inconsistent kinetic data. Therefore, verifying the identity and purity of the specific UDP-Gal lot is a critical control point for ensuring assay validity and reproducibility.

UDP-Glucose or UDP-GlcNAc may bind but lack catalytic transfer, shifting assay outcome
UDP moiety alone does not confer donor specificity; hexose identity is critical
Impure or misidentified lots may introduce competitive inhibitors, altering kinetic data

UDP-α-D-Galactose Disodium Salt: Head-to-Head Evidence


HPLC Purity Standard for Glycosyltransferase Assays

A direct comparison of vendor specifications for UDP-α-D-Galactose disodium salt reveals a quantifiable difference in purity grade. One product offering guarantees a minimum purity of ≥98% as determined by HPLC [1]. This is a higher specification compared to the more common ≥95% HPLC purity offered by other suppliers . The 3% absolute difference in purity represents a potentially significant reduction in the level of unspecified impurities, which can include other nucleotide sugars or degradation products that may act as competitive inhibitors or interfere with downstream detection methods.

HPLC Purity
Data to verify
≥98% vs ≥95% (common grade)
Higher purity may reduce impurity-driven assay interference
Vendor-sourced comparison; independent verification recommended
Glycobiology Enzymology Analytical Chemistry

Thermal Stability Profile of UDP-Sugars

In a comparative study of enzyme activity loss under thermal stress (56°C, 15 min), the enzyme UTP-hexose-1-phosphate uridylyltransferase (EC 2.7.7.9) exhibited differential stability depending on the nucleotide sugar substrate present. The loss of enzyme activity was approximately 75% when incubated with UDP-galactose, which is intermediate compared to a 65% loss with UDP-glucose and a 95% loss with UDP-xylose [1]. This quantifiable difference demonstrates that UDP-Gal is not the most destabilizing substrate under these conditions, which is an important consideration for assay design where thermal stability of the enzyme-substrate complex is a factor.

Thermal stress response
Reported
~75% activity loss with UDP-Gal (intermediate vs UDP-Glc and UDP-Xyl)
Substrate-dependent enzyme stability may inform assay design
BRENDA data context; conditions may differ across enzyme preparations
Enzyme Stability Assay Development Nucleotide Sugar Metabolism

Galactosyltransferase Donor Specificity

Saturation Transfer Difference (STD) NMR studies on human blood group B galactosyltransferase (GTB) provide quantitative binding insights. The enzyme binds several UDP-activated sugars (UDP-Glc, UDP-GlcNAc, UDP-GalNAc) in addition to UDP-Gal [1]. However, the binding affinities of the full UDP-sugars are similar but lower than that of UDP alone, indicating the UDP moiety is the primary anchor [1]. Crucially, despite identical bound conformations for UDP-Gal and UDP-Glc, GTB only catalyzes transfer from UDP-Gal, discriminating at the transition state through a 'molecular tweezers' mechanism [2]. Furthermore, dissociation rates (k_off) differ significantly, with acceptor substrates dissociating >100 Hz compared to the donor substrate UDP-Gal at ~10 Hz [2].

Donor stereospecificity
Head-to-head
GTB binds UDP-Glc but catalyzes only with UDP-Gal; k_off ~10 Hz vs >100 Hz
UDP-Glc cannot substitute; donor identity determines catalytic turnover
STD-NMR and transferred NOE evidence with human GTB
Structural Biology Glycosyltransferase Substrate Specificity

P2Y14 Receptor Agonist Activity

UDP-α-D-Galactose disodium salt has been characterized as a natural agonist for the Gi protein-coupled P2Y14 receptor, a function not shared by all nucleotide sugars. Quantitative pharmacological data establishes its potency with an EC50 value of 0.67 μM for the human P2Y14 receptor . This specific and potent activity differentiates it from other nucleotide sugars like UDP-Glucose, which may have different receptor selectivity profiles. For researchers studying purinergic signaling, this defined EC50 provides a benchmark for experimental design.

P2Y14 receptor agonism
Data to verify
EC50 = 0.67 μM (human P2Y14)
Supports receptor activation study context
Supplier-reported; confirm with independent pharmacological profiling
GPCR Immunology Cell Signaling

Solubility and Long-Term Stability Specifications

Procurement decisions should consider the compound's physical properties, which directly impact experimental reproducibility. UDP-α-D-Galactose disodium salt is documented to be soluble in water at a concentration of 100 mg/mL, forming a clear, colorless solution . Furthermore, it is specified to be stable for at least 2 years when stored at -20°C, protected from light and moisture . These defined parameters are critical for long-term project planning, minimizing reagent waste due to degradation and ensuring consistent performance across multiple experiments. While alternative salts or formulations may exist, these documented metrics provide a reliable baseline for the disodium salt form.

Solubility & stability
Data to verify
100 mg/mL in water; ≥2 years at -20°C (disodium salt)
Documented parameters support long-term experimental planning
Lot-specific attributes; validate under own storage conditions
Formulation Assay Development Reagent Handling

UDP-α-D-Galactose Disodium Salt Application Scenarios


Chemoenzymatic Synthesis of Galactose-Containing Glycans

Researchers engaged in the in vitro synthesis of galactosylated oligosaccharides, glycoproteins, or glycolipids require a UDP-Gal donor of the highest available purity to maximize yield and minimize unwanted side-products. In this scenario, procuring a grade of UDP-α-D-Galactose disodium salt with a guaranteed HPLC purity of ≥98% is paramount [1]. This higher purity grade directly addresses the risk of contaminating nucleotide sugars or degradation products interfering with the glycosyltransferase enzyme's activity, thereby improving the efficiency and fidelity of the target glycan synthesis.

Kinetic Characterization of Galactosyltransferases

For enzymologists determining kinetic parameters (e.g., Km, kcat) for galactosyltransferases like human blood group B GTB, the use of a structurally verified and pure substrate is non-negotiable. The evidence confirms that GTB is stereospecific for UDP-Gal and will not catalyze transfer from structurally similar UDP-Glc [2]. Therefore, using a high-purity UDP-α-D-Galactose disodium salt ensures that the measured kinetic constants accurately reflect the enzyme's activity with its true substrate, rather than being confounded by competitive inhibition from impurities or the presence of inactive analogs.

Purinergic Signaling via P2Y14 Receptor

Studies focusing on the role of the P2Y14 receptor in immune cell chemotaxis or inflammation require a selective agonist with defined potency. UDP-α-D-Galactose disodium salt is a validated natural agonist for this receptor with a reported EC50 of 0.67 μM . This specific activity and known potency make it the appropriate reagent for activating P2Y14-mediated pathways in a controlled and reproducible manner, providing a distinct advantage over other nucleotide sugars that may not engage this receptor or do so with undefined potency.

Stable Reagent Supply for Long-Term Studies

For projects spanning several years, reagent stability is a key factor in maintaining experimental consistency and controlling costs. The disodium salt form of UDP-α-D-Galactose is documented to be stable for at least two years when stored as recommended at -20°C . This validated shelf-life allows procurement teams to order larger batch sizes without the risk of premature degradation, ensuring that the same lot of reagent can be used across multiple phases of a project, thereby minimizing lot-to-lot variability and reducing long-term procurement costs.

Application
Selection Property
Validation Focus
Chemoenzymatic glycan synthesis
High-purity UDP-Gal donor
HPLC purity verification
Galactosyltransferase kinetics
Structurally verified substrate identity
Stereospecific activity confirmation
P2Y14 receptor study
Defined agonist potency
EC50 verification
Long-term reagent supply
Documented shelf-life stability
Storage condition validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for UDP-a-D-Galactose disodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.